Mecoprop-trolamine

Description

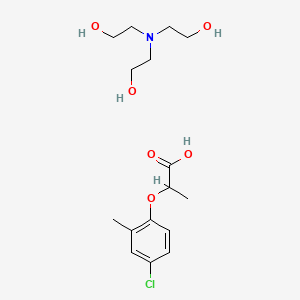

Structure

2D Structure

Properties

CAS No. |

97635-48-8 |

|---|---|

Molecular Formula |

C16H26ClNO6 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |

InChI |

InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |

InChI Key |

CDRNTSYQTIKJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Mechanisms of Action and Phytotoxicology of Mecoprop Trolamine

Elucidation of Auxin Mimicry in Target Plant Species

The primary mechanism of action for mecoprop-trolamine is the mimicry of auxin, a critical plant hormone that regulates numerous physiological processes. By structurally and functionally resembling IAA, mecoprop (B166265) overwhelms the plant's natural hormonal balance, leading to uncontrolled and disorganized growth that ultimately results in plant death. nih.govnih.gov

At the molecular level, the perception of auxin and auxin-mimicking herbicides like mecoprop is mediated by a specific family of receptor proteins known as the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) proteins. nih.govmdpi.com These receptors are components of a larger protein complex called the SCF-TIR1/AFB ubiquitin ligase complex. nih.gov

The binding of an auxin molecule to the TIR1/AFB receptor creates a stable complex that can then bind to another group of proteins, the Aux/IAA transcriptional repressors. nih.govnih.gov This binding event tags the Aux/IAA proteins for degradation by the cell's proteasome. nih.gov The degradation of these repressor proteins is the crucial step that initiates the herbicidal effect.

Research comparing various phenoxy-carboxylate auxins has shown that while mecoprop generally exhibits lower binding affinity to auxin receptors compared to the natural hormone IAA, it demonstrates significantly higher binding to the TIR1 receptor than the related herbicides 2,4-D and MCPA. nih.gov This differential binding affinity may contribute to variations in herbicidal efficacy and selectivity among these compounds.

| Component | Function | Interaction with Mecoprop |

|---|---|---|

| TIR1/AFB Proteins | Primary auxin receptors that perceive the hormonal signal. nih.gov | Mecoprop binds to these receptors, initiating the signaling cascade. Binding to TIR1 is stronger than that of 2,4-D or MCPA. nih.gov |

| Aux/IAA Proteins | Transcriptional repressors that block the expression of auxin-responsive genes. nih.gov | The Mecoprop-TIR1/AFB complex targets Aux/IAA proteins for degradation. nih.gov |

| SCF E3 Ubiquitin Ligase | A cellular machine that marks proteins (in this case, Aux/IAA) for destruction. nih.gov | Mecoprop binding facilitates the interaction between the receptor and the Aux/IAA protein, leading to its ubiquitination. |

| Auxin Response Factors (ARFs) | Transcription factors that are released upon Aux/IAA degradation to activate gene expression. nih.gov | The degradation of Aux/IAA proteins frees ARFs, leading to the transcription of genes that cause phytotoxic effects. |

The degradation of Aux/IAA repressors unleashes the activity of Auxin Response Factors (ARFs), which proceed to activate the transcription of a multitude of auxin-responsive genes. nih.gov The sustained and excessive activation of these genes by a stable synthetic auxin like mecoprop leads to a catastrophic loss of regulated growth.

Key disruptions include:

Hormonal Imbalance: The overstimulation of auxin-responsive genes leads to the excessive production of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). nih.gov

Ethylene-Induced Symptoms: Elevated ethylene levels are responsible for many of the classic symptoms of phenoxy herbicide injury, including epinasty (downward bending of leaves), tissue swelling, and stem curling. nih.gov

Inhibition of Transport: Ethylene can also inhibit the transport of natural auxin within the plant, further disrupting the plant's ability to regulate its own growth and development. nih.gov

This cascade of events transforms the herbicide from a simple growth promoter at low concentrations to a potent phytotoxin at herbicidal concentrations, causing the plant to essentially "grow to death". unl.edupressbooks.pub

Mecoprop belongs to the phenoxypropionic acid subclass of phenoxy herbicides, distinguishing it from phenoxyacetic acids like 2,4-D and MCPA. All these herbicides share the same fundamental mechanism of mimicking auxin. researchgate.net However, there are key structural and functional differences.

The most significant structural difference is the presence of a methyl group on the propionic acid side chain of mecoprop. This creates a chiral center, meaning the molecule exists in two non-superimposable mirror-image forms (enantiomers). Herbicidal activity is found almost exclusively in the (R)-isomer, also known as Mecoprop-P (B95672).

Functionally, as noted earlier, mecoprop and the structurally similar dichlorprop (B359615) have demonstrated a higher binding affinity for the TIR1 receptor compared to 2,4-D and MCPA. nih.gov This suggests potential differences in the efficiency with which they initiate the degradation of Aux/IAA repressors, which could influence their herbicidal potency and weed control spectrum.

| Characteristic | Mecoprop | 2,4-D | MCPA | Dichlorprop |

|---|---|---|---|---|

| Chemical Subclass | Phenoxypropionic acid | Phenoxyacetic acid | Phenoxyacetic acid | Phenoxypropionic acid |

| Chirality | Yes, (R)-isomer is active | No | No | Yes, (R)-isomer is active |

| Relative Binding to TIR1 Receptor | Higher nih.gov | Lower nih.gov | Lower nih.gov | Higher nih.gov |

Physiological and Biochemical Manifestations of this compound Exposure in Plants

The molecular disruptions caused by this compound translate into visible and ultimately lethal physiological and biochemical effects in susceptible plants.

Auxinic herbicides are known to primarily induce growth through uncontrolled cell elongation rather than cell division. unl.edupressbooks.pub The massive transcription of growth-related genes leads to rapid, unsustainable expansion of cells, particularly in the meristematic tissues of shoots and roots. This results in severe morphological deformities.

The mode of action of this compound is fundamentally rooted in its ability to alter gene expression, which directly impacts both nucleic acid (specifically RNA) and protein synthesis.

Nucleic Acid Synthesis: By causing the degradation of Aux/IAA repressors, mecoprop triggers the large-scale transcription of auxin-responsive genes. nih.gov This represents a significant upregulation of messenger RNA (mRNA) synthesis for a specific subset of genes. This sudden and sustained demand on the transcriptional machinery disrupts the normal, balanced synthesis of various RNAs required for cellular function.

| Biochemical Process | Effect of this compound Exposure |

|---|---|

| Nucleic Acid (RNA) Synthesis | Massive, uncontrolled transcription of auxin-responsive genes. Disruption of normal, balanced RNA production. nih.gov |

| Protein Synthesis | Overproduction of specific proteins (e.g., ethylene biosynthesis enzymes) encoded by auxin-responsive genes. nih.gov Potential for overall inhibition of essential protein synthesis due to metabolic disruption. |

Alterations in Plant Enzyme Activity and Respiration Induced by this compound

This uncontrolled growth places significant stress on the plant's metabolic resources, which invariably affects enzymatic processes and respiration. The herbicide's action impacts enzyme activity, leading to altered plant growth and development. orst.edu While specific enzyme targets are not as clearly defined as in other herbicide classes, the widespread physiological chaos induced by hormonal imbalance affects the functioning of numerous enzymatic pathways. This disruption of regulated growth processes logically impacts cellular respiration, as the plant's energy expenditure becomes erratic and unsustainable. General studies on pesticide effects confirm that herbicide exposure can disturb plant metabolism, photosynthesis, and respiration. beyondpesticides.org

Inhibition of Very Long Chain Fatty Acid Biosynthesis and Membrane Disruption in Plants

The phytotoxicity of this compound is not attributed to the inhibition of very long-chain fatty acid (VLCFA) biosynthesis or direct cell membrane disruption. These are distinct mechanisms of action associated with different classes of herbicides.

Herbicides that inhibit VLCFA synthesis, such as chloroacetamides, act on the fatty acid elongase (FAE) complex in the endoplasmic reticulum, preventing the elongation of C16 and C18 fatty acids into the longer chains necessary for forming components of cuticular waxes and cellular membranes. nih.govmdpi.com This inhibition disrupts early seedling development and causes characteristic injury symptoms, particularly in grasses. researchgate.net

Similarly, cell membrane disruption is the primary mode of action for herbicides like PPO (protoporphyrinogen oxidase) inhibitors. pressbooks.pub These compounds cause the accumulation of protoporphyrinogen (B1215707) IX, which, in the presence of light, generates reactive oxygen species that rapidly destroy cell membranes through lipid peroxidation. pressbooks.pubumn.edu This leads to swift tissue necrosis and a "contact" herbicide effect. umn.edu

In contrast, this compound's mechanism as a synthetic auxin does not involve these pathways. Its effect is systemic, translocated through the plant, and results in death through metabolic exhaustion and disruption of growth-regulating processes, rather than direct inhibition of lipid synthesis or immediate membrane destruction. herts.ac.ukresearchgate.net

Enantioselective Phytoactivity of this compound

Characterization of Stereoisomer-Specific Herbicidal Efficacy

Mecoprop is a chiral molecule, and its two enantiomers, (R)-mecoprop and (S)-mecoprop, exhibit profound differences in biological activity. The herbicidal efficacy resides almost exclusively with the (R)-(+)-enantiomer, also known as Mecoprop-P. wikipedia.orgherts.ac.uk The (S)-(-)-enantiomer is considered biologically inactive from a herbicidal perspective. researchgate.net This stereospecificity is a hallmark of auxin-mimicking herbicides, where the three-dimensional structure of the molecule is critical for binding to auxin receptors in the plant.

Interactive Table: Comparative Herbicidal Activity of Mecoprop Enantiomers

| Enantiomer | Common Name | Herbicidal Activity | Relative Concentration for Effect acs.org |

|---|---|---|---|

| (R)-(+)-mecoprop | Mecoprop-P | Active | 1x |

| (S)-(-)-mecoprop | - | Inactive | ~100x |

Differential Plant Uptake and Translocation of this compound Enantiomers

While the differential herbicidal activity between mecoprop enantiomers is well-established at the site of action, the role of differential uptake and translocation within plants is less clear. The processes by which plants absorb chemicals through their roots or leaves and move them throughout their vascular systems are complex and can be influenced by a chemical's physical properties. nih.govnih.govusda.gov

However, specific research detailing the differential uptake and translocation of mecoprop's (R) and (S) enantiomers in plants is limited. In contrast, studies on microorganisms have demonstrated clear enantioselectivity in metabolic and transport processes. For example, the bacterium Sphingomonas herbicidovorans possesses distinct, inducible active transport systems for the (R) and (S) enantiomers of mecoprop and the related herbicide dichlorprop. nih.gov This bacterium degrades the (S) enantiomer much more rapidly than the (R) enantiomer, indicating the presence of enantiomer-specific enzymes and uptake mechanisms. researchgate.netnih.gov

Although these microbial studies confirm that biological systems can differentiate between the enantiomers during uptake, it cannot be concluded that the same mechanisms exist within plants. Without specific plant-based studies, it remains unconfirmed whether the enantioselective herbicidal action of this compound is enhanced by differential absorption and movement within the plant itself.

Environmental Fate and Biogeochemical Cycling of Mecoprop Trolamine

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of mecoprop (B166265) in the environment is primarily driven by microbial activity, with its persistence being moderate in soil. ontosight.aiorst.edupreventcancernow.ca The rate of degradation can vary significantly depending on environmental conditions. geoscienceworld.orgservice.gov.uk

Microbial Biodegradation in Soil Environments

Microbial degradation is the principal mechanism for the attenuation of mecoprop in subsurface environments. geoscienceworld.org The process is influenced by the presence of specific microbial communities and the physicochemical properties of the soil.

Mecoprop can be biodegraded under both aerobic and anaerobic conditions, although it has been reported to be persistent in some anaerobic settings. geoscienceworld.org Aerobic degradation of mecoprop is well-documented, while its breakdown under anaerobic conditions can be insignificant or occur at a very low rate. researchgate.net

Under aerobic conditions, mecoprop can be completely metabolized. scispace.com Studies have shown that in aerobic topsoil, the half-life of mecoprop is typically less than 25 days. geoscienceworld.org In contrast, under anaerobic conditions, such as those found in some landfill leachates, mecoprop can persist for extended periods. scispace.com However, degradation has been observed under specific anaerobic conditions, such as nitrate-reducing, iron-reducing, and manganese-reducing zones. geoscienceworld.orgresearchgate.net For instance, in a nitrate-reducing microcosm, the (R)-enantiomer of mecoprop was found to degrade while the (S)-enantiomer did not. nih.gov Similarly, the addition of nitrate (B79036) to iron-reducing microcosms stimulated the anaerobic degradation of (R)-mecoprop after a lag period. nih.govnih.gov No degradation was observed in methanogenic or sulphate-reducing microcosms. geoscienceworld.orgnih.gov

The degradation of mecoprop can also be enantioselective, meaning one stereoisomer is degraded faster than the other. Under aerobic conditions, degradation can occur with little enantiopreference or preferentially target the (S)-enantiomer. scispace.comresearchgate.net In anaerobic environments, particularly in deeper soil layers, degradation can be highly enantio-selective, favoring the breakdown of the (R)-enantiomer. nih.govnih.govresearchgate.net

Table 1: Degradation Rates of Mecoprop Enantiomers Under Different Redox Conditions

| Redox Condition | Enantiomer | Degradation Rate (mg L⁻¹ day⁻¹) | Kinetic Order | Reference |

|---|---|---|---|---|

| Aerobic | (S)-mecoprop | 1.90 | Zero-order | nih.govnih.gov |

| Aerobic | (R)-mecoprop | 1.32 | Zero-order | nih.govnih.gov |

| Nitrate-reducing | (R)-mecoprop | 0.65 | Zero-order | nih.govnih.gov |

| Nitrate-reducing | (S)-mecoprop | No degradation observed | - | nih.govnih.gov |

| Methanogenic | Racemic mecoprop | No degradation observed | - | nih.gov |

| Sulphate-reducing | Racemic mecoprop | No degradation observed | - | nih.gov |

Several microbial communities and pure bacterial cultures have been identified as capable of degrading mecoprop. These microorganisms often utilize mecoprop as a source of carbon and energy. oup.comnih.gov

A synergistic microbial community isolated from wheat root systems, comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, was shown to degrade mecoprop. nih.govasm.org Interestingly, none of the individual pure cultures from this community could grow on mecoprop alone, highlighting the importance of microbial interactions in the degradation process. nih.govasm.org

In another study, a consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was isolated from topsoil and found to degrade the (R)-(+)-isomer of mecoprop enantioselectively. oup.com After a period of adaptation, Alcaligenes denitrificans was able to grow on mecoprop as a sole carbon and energy source. scispace.comoup.com

Sphingomonas herbicidovorans is another bacterium capable of degrading both enantiomers of mecoprop, although it does so in an enantioselective manner. scispace.com Research on soil enrichment cultures has also implicated Burkholderia glathei in mecoprop degradation. nih.gov Furthermore, studies have identified Alphaproteobacteria as major degraders of the related herbicide MCPA, suggesting their potential role in mecoprop degradation as well. researchgate.net The degradation of mecoprop can be carried out by diverse microbial communities, which may have different environmental condition preferences. researchgate.net

The initial step in the microbial degradation of phenoxyalkanoic acid herbicides like mecoprop is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme. nih.govresearchgate.net Several genes encoding these enzymes have been identified and are crucial for mecoprop breakdown.

The tfdA gene is one of the most well-known genes involved in the degradation of this group of herbicides. researchgate.net Specifically, class III tfdA genes have been shown to proliferate during the degradation of mecoprop in soil. researchgate.netresearchgate.net The abundance of tfdA genes has been positively correlated with the degradation potential of mecoprop in agricultural fields. researchgate.net

For the degradation of the chiral enantiomers of mecoprop, specific genes have been identified. The rdpA gene is involved in the degradation of the (R)-enantiomer of mecoprop, while the sdpA gene is primarily responsible for the degradation of the (S)-enantiomer. nih.govresearchgate.net However, some research suggests that the sdpA gene may be involved in the breakdown of both enantiomers. researchgate.net These genes, rdpA and sdpA, encode for dioxygenases that are distinct from the TfdA enzyme and show opposite stereoselectivities. nih.gov

The cadA gene, which encodes a 2,4-D monooxygenase, is another gene implicated in the degradation of phenoxyalkanoic herbicides and is thought to be involved in the degradation of both R- and S-mecoprop. nih.govresearchgate.netuai.cl Hybridization studies have shown strong signals for tfdA, sdpA, and cadA genes in cultures grown on racemic mecoprop, while a strong signal for the rdpA gene was observed in cultures grown specifically on R-mecoprop. nih.gov

The rate of microbial degradation of mecoprop in soil is significantly influenced by various physicochemical parameters. These factors affect both the microbial populations and the bioavailability of the herbicide.

Soil Depth: Degradation rates of mecoprop generally decrease with increasing soil depth. researchgate.netresearchgate.net For example, the half-life of mecoprop-p (B95672) was found to be approximately 12 days in soil from less than 30 cm depth, but increased to over 84 days at a depth of 70–80 cm. researchgate.net This is often attributed to a decrease in microbial activity and changes in other soil properties with depth. service.gov.uk

Organic Matter: Soil organic matter content can influence the sorption and, consequently, the degradation of mecoprop. orst.edu Increased organic matter can lead to greater adsorption of mecoprop, potentially reducing its availability for microbial degradation. orst.edupreventcancernow.ca

pH: Soil pH is a critical factor affecting microbial activity and the chemical form of mecoprop. researchgate.net As an acidic herbicide, the dissociation of mecoprop is pH-dependent, which can affect its mobility and degradation. oekotoxzentrum.ch

Temperature and Moisture: Temperature and moisture content directly impact microbial activity and, therefore, the rate of mecoprop degradation. geoscienceworld.orgresearchgate.net Optimal conditions for microbial growth will generally lead to faster degradation rates.

Redox Conditions: As discussed previously, the redox potential of the soil (aerobic vs. anaerobic) has a profound effect on mecoprop degradation rates and pathways. geoscienceworld.orgresearchgate.net Aerobic conditions generally favor faster degradation compared to anaerobic conditions. researchgate.net

Table 2: Influence of Soil Depth on Mecoprop-p Half-Life (DT50)

| Soil Depth (cm) | Half-Life (DT50) in days | Presence of Lag Phase | Reference |

|---|---|---|---|

| < 30 | ~12 | No | researchgate.net |

| 70 - 80 | > 84 | Yes (23-34 days) | researchgate.net |

The primary initial transformation product of mecoprop degradation in both laboratory cultures and soil is 4-chloro-2-methylphenol (B52076) (4-CMP), also known as chlorocresol or PCOC. geoscienceworld.orgnih.govnih.gov This is formed through the cleavage of the ether linkage in the mecoprop molecule. researchgate.net

Following the formation of 4-chloro-2-methylphenol, further degradation can occur through hydroxylation. geoscienceworld.org In some cases, a metabolite identified as 4-chloro-2-methylphenol sulphate has also been detected during mecoprop degradation. researchgate.net The breakdown of the initial ether linkage also results in the formation of pyruvate. researchgate.net

Under aerobic conditions, both enantiomers of mecoprop can be completely metabolized. scispace.com In nitrate-reducing anaerobic conditions, the degradation of (R)-mecoprop leads to the stoichiometric production of 4-chloro-2-methylphenol, which only begins to degrade after the parent compound has disappeared. nih.govnih.gov

Kinetics of Mecoprop-trolamine Mineralization and Formation of Non-Extractable Residues in Soil

The mineralization of mecoprop in soil—the complete degradation to inorganic substances like CO2—is a key process in its environmental dissipation. The kinetics of this process can vary significantly depending on soil properties and herbicide concentration.

Studies have shown that the mineralization of mecoprop can shift from non-growth-linked to growth-linked kinetics as the concentration increases. nih.gov In aquifer sediment, this shift was observed at mecoprop concentrations greater than 10.0 µg/kg. nih.gov In soil, this transition occurs at higher concentrations due to lower bioavailability and greater sorption to soil particles. nih.gov At high concentrations (e.g., 10,000 µg/kg), mecoprop has been shown to stimulate the growth of specific microbial degraders. nih.gov The addition of inorganic nutrients can significantly enhance the mineralization rate of higher mecoprop concentrations, while having little effect at the lowest concentrations. nih.gov

Non-Extractable Residues (NERs) , also known as bound residues, are pesticide residues that cannot be extracted by conventional methods. researchgate.net The formation of NERs is a significant process in the fate of many pesticides in soil. These residues can be entrapped within the soil organic matter matrix. researchgate.net The formation of NERs can be influenced by factors such as soil organic matter content. researchgate.net While NER formation can reduce the bioavailability and potential toxicity of a pesticide, there is also the possibility of subsequent slow release. knoell.com For mecoprop, studies in water-sediment systems have shown that non-extractable residues in the sediment can increase over time, accounting for a significant fraction of the applied radioactivity in radiolabeled studies. oekotoxzentrum.ch

Table 1: Factors Influencing Mecoprop Mineralization in Soil

| Factor | Influence on Mineralization Kinetics | Reference |

|---|---|---|

| Concentration | Shifts from non-growth to growth-linked kinetics at higher concentrations. | nih.gov |

| Bioavailability | Lower in soil compared to aquifer sediment, affecting degradation rates. | nih.gov |

| Nutrient Availability | Inorganic nutrients can stimulate mineralization at higher herbicide concentrations. | nih.gov |

| Microbial Activity | High concentrations can stimulate specific degrader populations. | nih.gov |

| Sorption | Higher sorption in soil can reduce bioavailability and mineralization rates. | nih.gov |

Spatiotemporal Variability of this compound Degradation Potential in Soil Profiles

The degradation of mecoprop exhibits significant variability both spatially and over time within soil profiles. Biodegradation is the primary mechanism for its breakdown in the subsurface. service.gov.uk

A key finding is the rapid decrease in the degradation rate of mecoprop with increasing soil depth. service.gov.ukfao.org While degradation is commonly observed in topsoil, it diminishes significantly below one meter. service.gov.uk This is often attributed to changes in microbial populations, organic carbon content, and other soil properties with depth. service.gov.uk

The potential for biodegradation also varies considerably between different sites. service.gov.uk This variability can be influenced by factors such as soil type, land use history, and previous exposure to the herbicide. For instance, soils from agricultural fields may have microbial communities more adapted to degrading mecoprop than soils from uncultivated areas.

Table 2: Spatiotemporal Factors Affecting Mecoprop Degradation

| Factor | Description | Reference |

|---|---|---|

| Soil Depth | Degradation rate decreases rapidly with increasing depth. | service.gov.ukfao.org |

| Site-Specific Conditions | Significant variation in degradation potential between different locations. | service.gov.uk |

| Land Use | Agricultural soils may exhibit enhanced degradation potential. | service.gov.uk |

| Microbial Community | The composition and activity of soil microorganisms are critical. | researchgate.net |

Degradation in Aquatic Systems

This compound's high water solubility means its fate in aquatic environments is of particular concern. vulcanchem.com Degradation in water is governed by hydrolytic, photolytic, and biological processes.

Hydrolytic Stability and Degradation Kinetics in Water

Mecoprop has been found to be hydrolytically stable. oekotoxzentrum.ch Studies conducted at various pH levels (5, 7, and 9) and elevated temperatures (25°C and 70°C) showed no significant degradation, indicating that hydrolysis is not a major degradation pathway for this compound in aquatic environments. oekotoxzentrum.ch

Photolytic Degradation Mechanisms and Product Formation in Aqueous Environments

Photolysis, or degradation by sunlight, is a significant process for mecoprop in aqueous media. vulcanchem.com The photolytic degradation of mecoprop can be rapid, with a reported half-life of less than 48 hours in aqueous solutions. vulcanchem.com The rate of photolysis can be influenced by the composition of the water and the intensity of the radiation. researchgate.net

The primary degradation products of mecoprop photolysis include 4-chloro-2-methylphenol and β-hydroxylated derivatives. vulcanchem.com These metabolites are generally considered to be less persistent than the parent compound. vulcanchem.com

Biotransformation Processes at the Water-Sediment Interface

The interface between water and sediment is a critical zone for the biotransformation of organic compounds like mecoprop. Sediment-associated microbial communities are often more diverse and stable than those in the water column, leading to higher degradation potential. acs.org

In water-sediment systems, mecoprop-P has been shown to degrade, with dissipation from the water phase being a key process. oekotoxzentrum.ch The rate of degradation can vary significantly between different water-sediment systems. For example, in one study, the dissipation half-life (DissT50) from the water phase was 72.5 days in one system and 171 days in another. oekotoxzentrum.ch Mineralization to CO2 can be a significant pathway, with studies showing increases in CO2 production over time. oekotoxzentrum.ch The distribution of mecoprop into the sediment is also an important process, with radioactivity from labeled mecoprop increasing in the sediment over time. oekotoxzentrum.ch

Table 3: Degradation of Mecoprop in Aquatic Systems

| Degradation Process | Key Findings | Reference |

|---|---|---|

| Hydrolysis | Mecoprop is hydrolytically stable at environmentally relevant pH values. | oekotoxzentrum.ch |

| Photolysis | Rapid degradation in aqueous media with a half-life of <48 hours. | vulcanchem.com |

| Biotransformation | Significant degradation occurs at the water-sediment interface, with rates varying by system. | oekotoxzentrum.ch |

Volatilization and Atmospheric Transport Considerations in Environmental Models

Volatilization of mecoprop from soil and plant surfaces is generally considered to be a minor dissipation pathway. wssa.net The vapor pressure of mecoprop is relatively low. nih.gov However, the formulation can influence volatility; for instance, oil-soluble amine forms are considered less volatile than some ester formulations. wssa.net

Transport and Distribution Mechanisms in the Environment

The movement and distribution of mecoprop in the environment are influenced by a combination of its chemical properties and various environmental factors. As a compound with relatively high water solubility, it is readily transported through soil and groundwater. service.gov.uk

Sorption, the process of a chemical binding to soil or sediment particles, is a critical factor controlling its mobility. uaf.edu For mecoprop, sorption is generally found to be weak, which contributes to its high mobility in the soil profile. mdpi.com Desorption, the release of a sorbed chemical back into the soil solution, can also occur, potentially making the substance available for transport again. researchgate.netchemrxiv.org Studies on acidic Mediterranean soils showed that the related herbicide 2,4-DB was poorly sorbed and highly desorbed. researchgate.net

The sorption of herbicides like mecoprop in soil is significantly influenced by the soil's physicochemical properties, particularly its organic carbon (or organic matter) and clay content. researchgate.netmdpi.com

Research indicates that soil organic matter plays a crucial role in the immobilization of phenoxyalkanoic acid herbicides. mdpi.comresearchgate.net For MCPA, a herbicide structurally similar to mecoprop, sorption was found to be mainly related to the soil's fulvic and humic acid content. mdpi.com The addition of clay minerals, such as montmorillonite (B579905) or kaolinite, has been shown to increase the adsorption of pesticides, thereby reducing their potential to contaminate aquifers. researchgate.netjcchems.com However, the effect can be variable. For MCPA in a loam soil, an increased clay fraction did not appear to significantly affect herbicide uptake. mdpi.com

The sorption process for these types of herbicides is typically physical, characterized by low binding energy. mdpi.com The organic carbon-water (B12546825) partitioning coefficient (Koc) is used to express a chemical's tendency to bind to soil organic carbon. nih.gov Low Koc values for MCPA (41.33 and 84.21 L/kg) in one study indicated its very high mobility and leachability. mdpi.com

Table 1: Sorption Coefficients for the Related Herbicide MCPA in Different Soil Types

| Soil Type | Soil Organic Matter (%) | Clay (%) | Sorption Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) |

| Loamy Sand | 1.45 | 4 | 0.60 | 41.33 |

| Loam | 2.53 | 18 | 2.13 | 84.21 |

| Data derived from a study on MCPA, a structurally similar phenoxyalkanoic acid herbicide, to illustrate the influence of soil properties. mdpi.com |

Since only the (R)-enantiomer of mecoprop is herbicidally active, understanding whether environmental processes like sorption affect the two enantiomers differently is important. herts.ac.uk Research on the sorption of mecoprop's enantiomers, (R)-mecoprop and (S)-mecoprop, has shown that the process is generally not stereoselective. dss.go.th

In laboratory experiments using an aquifer matrix and various reference minerals, sorption was found to be low and did not discriminate between the two enantiomers. dss.go.th This indicates that the initial binding to soil and sediment particles does not preferentially remove one enantiomer over the other from the solution phase. While sorption itself is not stereoselective, subsequent microbial degradation in aquifers can be, leading to a shift in the enantiomeric ratio in groundwater. dss.go.th

Due to its high mobility and relatively weak sorption to soil particles, mecoprop is recognized as a potential groundwater contaminant. ontosight.aiherts.ac.ukservice.gov.uk Leaching, the downward movement of a substance through the soil profile with percolating water, is a primary pathway for mecoprop to enter groundwater systems. nih.gov Its high water solubility facilitates this transport. service.gov.uk

Mecoprop is frequently detected in landfill leachates, which can act as a significant point source of groundwater pollution. service.gov.uk One study of over 50 UK landfill sites found mecoprop in 98% of leachate samples. service.gov.uk Subsequent monitoring of groundwater downstream from such sites has confirmed the presence of mecoprop, sometimes at concentrations exceeding drinking water standards. dss.go.thservice.gov.ukresearchgate.net For instance, a study in North West England found that while average concentrations in groundwater were low, occasional spikes were well above the drinking water standard of 0.1 µg/l. researchgate.netresearchgate.net

Table 2: Reported Concentrations of Mecoprop in Landfill Leachate and Groundwater

| Location/Source | Sample Type | Concentration Range (µg/L) | Reference(s) |

| UK Landfills | Leachate | up to 140 (mean = 21.8) | service.gov.uk |

| Swiss Landfill | Leachate | up to 124 | dss.go.th |

| North West England Landfills | Leachate | 0.06 - 3,560 | researchgate.net |

| Swiss Aquifer (downstream of landfill) | Groundwater | <0.001 - 975 | dss.go.th |

| Danish Machinery Site | Groundwater | up to 42 | service.gov.uk |

| North West England | Groundwater & Surface Water | 0.005 - 7.96 | researchgate.netresearchgate.net |

In addition to leaching, surface runoff is another important transport mechanism for mecoprop, carrying the herbicide from treated agricultural or urban areas into nearby surface water bodies like streams, rivers, and lakes. researchgate.net This is particularly likely if heavy rainfall occurs shortly after application. service.gov.uk

Studies have detected mecoprop in drainage water from agricultural fields following application. service.gov.uk Monitoring in North West England across rural, urban, and industrial areas identified mecoprop as a priority substance in surface water bodies, with concentrations occasionally exceeding drinking water standards. researchgate.net The contamination of surface water can result from both diffuse sources, such as agricultural runoff, and point sources, like landfill leachate plumes interacting with rivers. service.gov.ukresearchgate.net

While mecoprop is designed to be taken up by target weeds, its potential for uptake and translocation in non-target plants is an important aspect of its environmental fate. reading.ac.uk The risk to non-target flora depends on the plant's susceptibility and its growth stage at the time of exposure. au.dk

Research has been conducted to determine the effects of mecoprop-P on various non-target plant species. One study investigated the susceptibility of six wildflower species, including Geranium molle and Silene noctiflora, to mecoprop-P. au.dk The experiments showed that the impact of the herbicide varied depending on the plant's phenological stage at application, with plants being tested at both early (3-10 leaves) and late (flower bud) growth stages. au.dk The primary model for quantifying the movement of chemicals from soil into the plant is the Transpiration Stream Concentration Factor (TSCF), which relates the concentration of a substance in the plant's transpiration stream to its concentration in the soil solution. reading.ac.uk

Sorption and Desorption Dynamics in Soil and Sediment

Environmental Persistence and Half-Life Determination Studies

The environmental persistence of a herbicide is a critical factor in determining its potential for long-term impact on ecosystems. For this compound, which is the triethanolamine (B1662121) salt of mecoprop acid, its environmental fate is intrinsically linked to the behavior of the mecoprop anion upon dissociation in the environment. Studies on persistence are often conducted on mecoprop or its herbicidally active isomer, mecoprop-P, and are measured by dissipation times, specifically DT50 and DT90, which represent the time required for 50% and 90% of the substance to degrade, respectively.

Experimental Determination of Dissipation Times (DT50, DT90) in Various Environmental Matrices

The dissipation of mecoprop is studied across key environmental compartments, primarily soil and water, under various laboratory and field conditions. The half-life can vary significantly depending on the specific matrix and the prevailing environmental conditions.

In soil, mecoprop is considered to be moderately persistent. preventcancernow.ca Under aerobic laboratory conditions, the soil half-life (DT50) for mecoprop is often reported to be in the range of 10 to 30 days. vulcanchem.com Some findings indicate a broader range of 30 to 90 days. Field studies on the active isomer, mecoprop-P, have shown a dissipation time for 90% of the substance (DT90) to be between 20 and 33 days. nih.gov Generally, the degradation half-life in the environment is on the order of several days. who.int

In aquatic environments, degradation can be more rapid, particularly due to the influence of sunlight. Photolysis in aqueous media can lead to a half-life of less than 48 hours. vulcanchem.com Other studies estimate a mean half-life in water of about one week (100-300 hours). preventcancernow.ca For mecoprop-P, aqueous photolysis is also rapid, with a reported DT50 of 3.39 to 4.65 days in natural sunlight. oekotoxzentrum.ch In more complex water-sediment systems, which simulate natural water bodies more closely, the dissipation time from the water phase (DissT50) for mecoprop-P has been measured at 23 days and 51.4 days in two different systems. oekotoxzentrum.ch

| Parameter | Time | Conditions | Source |

|---|---|---|---|

| DT50 | 10 - 30 days | Aerobic conditions | vulcanchem.com |

| Half-life | Up to 2 months | General soil conditions | preventcancernow.ca |

| DT90 (Mecoprop-P) | 20 - 33 days | Field conditions | nih.gov |

| Half-life | Several days | General environmental conditions | who.int |

| Parameter | Time | Conditions | Source |

|---|---|---|---|

| Half-life (t½) | < 48 hours | Aqueous media (Photolysis) | vulcanchem.com |

| Mean Half-life | 1 week (100-300 hours) | General water conditions | preventcancernow.ca |

| Half-life | < 1 month | General water conditions | coastalwiki.org |

| DT50 (Mecoprop-P) | 3.39 - 4.65 days | Aqueous photolysis (natural sunlight) | oekotoxzentrum.ch |

| DissT50 (Mecoprop-P) | 23 - 51.4 days | Water-sediment systems | oekotoxzentrum.ch |

Factors Influencing Environmental Persistence (e.g., climate, soil type, microbial activity)

The persistence of this compound in the environment is not static but is influenced by a combination of biotic and abiotic factors.

Microbial Activity: The primary mechanism for the degradation of mecoprop in soil and water is microbial biodegradation. service.gov.uk A consortium of bacteria, including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, has been identified as capable of utilizing the herbicide as a growth substrate. researchgate.net These microorganisms exclusively degraded the herbicidally active (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. researchgate.net The rate of microbial degradation is highly dependent on the size and activity of the microbial population, which can be influenced by other environmental factors. researchgate.netusda.gov The degradation potential has been observed to decrease rapidly with increasing soil depth, likely due to lower microbial populations and different environmental conditions deeper in the soil profile. service.gov.uk

Soil Type and Properties: Soil characteristics play a significant role in the mobility and, consequently, the persistence and degradation of mecoprop. The substance has a low tendency to adsorb to soil particles, particularly in soils with low organic matter. preventcancernow.cacoastalwiki.org Sorption is primarily related to the humus content, though even in soils with higher organic matter, the effect on biodegradation may not be significant. service.gov.uk The mobility of mecoprop and its various salt formulations is considered high in a variety of soils. preventcancernow.ca Soil pH is also a critical factor; the adsorption of mecoprop-P is pH-dependent, with adsorption decreasing as the pH increases. nih.gov This is because the mecoprop acid molecule is mostly ionized (negatively charged) at pH values above approximately 3.5, making it more water-soluble and mobile. service.gov.uk

Climate: Climatic factors such as temperature, moisture, and sunlight significantly affect degradation rates.

Temperature: Microbial activity is temperature-dependent. Research shows that microbial respiration, an indicator of metabolic activity, can more than double for every 10°C rise in soil temperature, up to an optimum of 35-40°C. usda.gov This suggests that mecoprop degradation will be faster in warmer climates.

Moisture: Soil moisture is essential for microbial function. mdpi.comagronomyjournals.com Degradation rates generally increase with soil moisture, but excessive moisture leading to water-saturated, anaerobic (oxygen-limited) conditions can inhibit the activity of aerobic microorganisms responsible for degradation. usda.gov

Sunlight: Photodegradation (or photolysis) is a major degradation pathway in aquatic environments, especially in clear, surface waters where sunlight penetration is high. vulcanchem.comoekotoxzentrum.ch In waters with a lower pH, photodegradation is a dominant degradation process for phenoxy herbicides like mecoprop. preventcancernow.ca

Ecotoxicological Impact Assessments of Mecoprop Trolamine on Non Target Organisms

Effects on Aquatic Ecosystems

The introduction of mecoprop (B166265) into aquatic environments can affect a range of organisms, from primary producers like algae to vertebrates such as fish.

Studies on the impact of mecoprop on algal species have shown varying degrees of toxicity. For the green alga Scenedesmus subspicatus, research indicated no inhibition of growth at concentrations up to 180 mg/L, suggesting low toxicity to this particular species mnhn.fr. However, comprehensive data across a wider range of algal species is necessary to fully characterize its risk to aquatic primary producers.

Aquatic invertebrates show a range of sensitivities to mecoprop. Studies on the widely used indicator species Daphnia magna (water flea) have reported no immobilization at concentrations up to 100 mg/L mnhn.fr. For the marine copepod Nitocra spinipes, the 96-hour lethal concentration for 50% of the population (LC50) was determined to be 87 mg/L mnhn.fr.

Research on the early life stages of the Pacific oyster (Crassostrea gigas) revealed that mecoprop and its enantiomer mecoprop-P (B95672) are "slightly toxic" or "harmful" to embryo-larval development mnhn.fr. The 50% effective concentration (EC50) for embryotoxicity was 42.55 mg/L for mecoprop and 78.85 mg/L for mecoprop-P nih.gov. Interestingly, the degradation product, 2-methyl-4-chlorophenol (2-MCP), was found to be more toxic, with an EC50 of 10.81 mg/L mnhn.frnih.gov.

Toxicity of Mecoprop to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water Flea) | Immobilization | > 100 | mnhn.fr |

| Nitocra spinipes (Marine Copepod) | 96-hr LC50 | 87 | mnhn.fr |

| Crassostrea gigas (Pacific Oyster) | Embryotoxicity EC50 (Mecoprop) | 42.55 | nih.gov |

| Crassostrea gigas (Pacific Oyster) | Embryotoxicity EC50 (Mecoprop-P) | 78.85 | nih.gov |

| Crassostrea gigas (Pacific Oyster) | Embryotoxicity EC50 (2-MCP) | 10.81 | nih.gov |

Mecoprop is generally considered to have low acute toxicity to fish orst.edubeyondpesticides.org. Standard acute toxicity tests have established 96-hour LC50 values for several fish species. For rainbow trout (Oncorhynchus mykiss), the LC50 is reported to be 124 mg/L, while for bluegill sunfish (Lepomis macrochirus), the LC50 is greater than 100 mg/L orst.edu. Another study cited an LC50 of 240 mg/L for rainbow trout exposed to mecoprop mnhn.fr. The degradation product 2-MCP appears to be more toxic to fish, with a reported LC50 of 2.3 mg/L for bluegill sunfish mnhn.fr. Available data also indicate a low potential for mecoprop to bioaccumulate in fish orst.edubeyondpesticides.org.

Acute Toxicity of Mecoprop to Fish

| Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 124 | orst.edu |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | > 100 | orst.edu |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 240 | mnhn.fr |

| Bluegill Sunfish (Lepomis macrochirus) - for 2-MCP | 96-hr LC50 | 2.3 | mnhn.fr |

Recent research has highlighted that dicotyledonous aquatic plants (macrophytes) are particularly sensitive to the herbicidally active R-(+)-enantiomer, mecoprop-P researchgate.net. A microcosm study investigating the effects of mecoprop-P on nine dicotyledonous macrophyte species found that eight of the species were sensitive within the tested concentration range of 8 to 512 μg/L researchgate.net. The EC50 values for growth rate inhibition ranged significantly, from as low as 46.9 μg/L for Ranunculus aquatilis to 656.4 μg/L for Ludwigia repens researchgate.net. This study underscores that dicotyledonous macrophytes are a key group to consider in the environmental risk assessment of mecoprop-P, as they are substantially more sensitive than many other aquatic organisms researchgate.net.

Sensitivity of Dicotyledonous Macrophytes to Mecoprop-P

| Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|

| Ranunculus aquatilis | EC50 | 46.9 | researchgate.net |

| Ludwigia repens | EC50 | 656.4 | researchgate.net |

Direct research specifically detailing the ecosystem-level impacts of mecoprop on aquatic community structure and food web dynamics is limited in the available literature. However, potential impacts can be inferred from its varying toxicity across different trophic levels. The high sensitivity of dicotyledonous macrophytes suggests that contamination could lead to significant shifts in aquatic plant communities researchgate.net. Such a change in the primary producer base could have cascading effects on the food web, altering the habitat and food sources available for invertebrates and fish. The structure and dynamics of pelagic ecosystems are founded on prey-predator relationships, and significant impacts on one level can affect all other species within that ecosystem spc.int.

Terrestrial Ecotoxicity Studies

In the terrestrial environment, mecoprop's impact on non-target organisms has also been evaluated. For soil-dwelling organisms, a European Food Safety Authority (EFSA) peer review concluded a low risk to earthworms and other soil macroorganisms from the representative uses of mecoprop-P nih.gov. However, the same report noted a lack of a valid study to address the effects on soil microorganisms, identifying this as a data gap nih.gov. One study did find that the biomass of the earthworm Aporrectodea caligenosa was noticeably reduced when treated with a combination of mecoprop and dicamba (B1670444), indicating potential for adverse effects, particularly in mixtures with other herbicides zoologyjournals.com.

For other terrestrial non-target species, mecoprop is considered practically non-toxic to birds. The median lethal concentration (LC50) for mallard ducks is greater than 5,620 ppm, and the median lethal dose (LD50) is 700 mg/kg for bobwhite quail orst.edu. Furthermore, mecoprop is reported to be not toxic to bees orst.edu.

Impact on Non-Target Terrestrial Plant Species

Studies have been conducted to evaluate the sensitivity of non-target terrestrial plants to herbicides, including mecoprop. A preliminary study investigated the effects of five herbicides, one of which was mecoprop, on 23 non-crop plant species. umweltbundesamt.de The findings from such research are essential for risk assessments, as non-target plants are unintentionally exposed to herbicides. mst.dk

Further research has indicated that crop species are not necessarily less sensitive to herbicides like mecoprop-P than non-target species when tested under the same conditions. mst.dk The sensitivity was found to be more dependent on the herbicide's efficacy spectrum and whether the plant is a monocot or a dicot. mst.dk The product label for a mecoprop-P formulation explicitly states that it is toxic to non-target terrestrial plants. lovelandproducts.ca

A study comparing the sensitivity of crop and non-target species to glyphosate, metsulfuron-methyl, and mecoprop-P found no significant general difference in sensitivity when measured by survival and biomass. mst.dk This suggests that data from crop species may be relevant for assessing risks to non-target plants. mst.dk

Table 1: Summary of Research Findings on Mecoprop's Impact on Non-Target Terrestrial Plants

| Factor Investigated | Research Finding | Reference |

|---|---|---|

| General Toxicity | Toxic to non-target terrestrial plants. | lovelandproducts.ca |

| Comparative Sensitivity | No consistent difference in sensitivity between crop and non-target species for mecoprop-P under similar test conditions. Sensitivity is more related to the herbicide's specific action and plant type (monocot vs. dicot). | mst.dk |

| Scope of Study | Mecoprop was included in a study assessing the effects on 23 non-crop plant species. | umweltbundesamt.de |

Effects on Soil Microorganisms and Microbial Processes

The influence of mecoprop on soil microbial communities is a key aspect of its ecotoxicological profile. Research has shown that the application of certain herbicides, including mecoprop, at normal rates can lead to an increase in the population of some soil microorganisms. researchgate.net

The biodegradation of mecoprop-p in soil is linked to the presence and proliferation of specific bacterial genes, particularly class III tfdA genes. researchgate.net These genes are involved in the degradation of phenoxyalkanoic acid herbicides. nih.gov The half-life of mecoprop-p in soil has been observed to be approximately 12 days in topsoil (<30 cm depth) and increases with greater soil depth. researchgate.net One study identified Burkholderia glathei as a bacterium implicated in the degradation of mecoprop. nih.gov

While some herbicides can have a negative impact on soil microbial activity, such as dehydrogenase activity, the effects are often dose-dependent. mdpi.comnih.gov The application of mecoprop at recommended field rates is not expected to adversely affect soil microorganisms and their activities. nih.gov

Table 2: Effects of Mecoprop on Soil Microorganisms and Processes

| Aspect Studied | Key Findings | Reference |

|---|---|---|

| Microbial Population | Application at normal rates was observed to increase the population of certain soil microorganisms. | researchgate.net |

| Biodegradation | Primarily carried out by bacteria. The half-life of mecoprop-p is around 12 days in topsoil and increases with depth. | researchgate.net |

| Genetic Basis of Degradation | Degradation is associated with the proliferation of class III tfdA genes. Burkholderia glathei has been identified as a degrading bacterium. | researchgate.netnih.gov |

| Microbial Activity | Recommended field application rates are not expected to harm the soil microbial community. | nih.gov |

Research on Terrestrial Invertebrates (e.g., earthworms, beneficial insects)

The impact of mecoprop on terrestrial invertebrates such as earthworms and beneficial insects has been a subject of ecotoxicological research. A study examining the lethal and sublethal effects of a herbicide formulation containing 2,4-D, mecoprop-p, and dicamba on the earthworm Eisenia andrei found that direct contact with a heavy dose was lethal. georgiasouthern.edu However, a light overspray applied to the soil surface above burrowing worms did not result in increased mortality or a reduction in reproduction. georgiasouthern.edu

Regarding beneficial insects, mecoprop is reported to be not toxic to bees. orst.edu This is a critical consideration for the protection of pollinators in agricultural and managed landscapes. The broader impact of pesticides on terrestrial invertebrates is an area of ongoing concern, as these organisms provide essential ecosystem services. nih.gov

Table 3: Research Findings on the Impact of Mecoprop on Terrestrial Invertebrates

| Organism Group | Research Finding | Reference |

|---|---|---|

| Earthworms (Eisenia andrei) | A heavy, direct dose of a formulation with mecoprop-p was lethal. A light overspray did not show increased mortality or reproductive effects. | georgiasouthern.edu |

| Bees | Mecoprop is considered not toxic to bees. | orst.edu |

Herbicide Resistance Evolution and Management in Weeds to Mecoprop Trolamine

Incidence and Geographic Distribution of Mecoprop (B166265) Resistance in Weed Biotypes

Globally, the incidence of confirmed weed resistance specifically to mecoprop is notably low. A comprehensive search of the International Herbicide-Resistant Weed Database reveals no officially documented cases of weed biotypes resistant solely to mecoprop. weedscience.org This suggests that from a global perspective, resistance to this particular active ingredient is rare or has not been widely reported.

Despite the lack of widespread, officially cataloged resistance, isolated cases and studies on cross-resistance patterns provide evidence of weed biotypes capable of surviving mecoprop applications. One of the key documented instances involves a biotype of wild mustard (Sinapis arvensis) in Canada, which was identified as being resistant to a range of synthetic auxin herbicides, including mecoprop, 2,4-D, MCPA, dicamba (B1670444), and picloram. hracglobal.com

Mechanisms of Resistance in Target Weed Species

Herbicide resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov While specific research into mecoprop resistance is limited, the potential mechanisms can be inferred from studies on other synthetic auxin herbicides.

Target-site resistance occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively, thereby rendering it ineffective. nih.govunl.edu For synthetic auxins like mecoprop, the mode of action is complex, involving the hijacking of the plant's natural auxin signaling pathway to induce uncontrolled growth and eventual death. researchgate.net

The primary targets in this pathway are the F-box proteins, specifically the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which act as auxin receptors. scielo.br A mutation in the genes encoding these receptor proteins could alter the binding site for mecoprop, reducing its ability to initiate the downstream signaling cascade that leads to phytotoxicity. For the resistant Sinapis arvensis biotype, it is suspected that the mechanism of resistance is likely a modification of these auxin receptors. hracglobal.com Research on other auxinic-herbicide resistant weeds has pointed to potential alterations in the auxin signal transduction pathway as a key TSR mechanism. cambridge.org Changes in auxin binding sites, such as those in Auxin Binding Protein 1 (ABP1), have also been investigated as potential sources of resistance. scielo.br

Non-target-site resistance encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govwordpress.com The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can rapidly metabolize the herbicide into non-toxic compounds. latrobe.edu.au This process often involves large enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). latrobe.edu.auscielo.br

While specific studies confirming enhanced metabolism of mecoprop in a resistant weed biotype are scarce, it is a recognized potential pathway for resistance to Group 4 herbicides. lovelandproducts.ca NTSR is considered a significant threat because it can confer cross-resistance to herbicides from different chemical families and with different modes of action. wordpress.comscielo.br Other NTSR mechanisms could include reduced herbicide uptake or translocation and sequestration of the herbicide away from the target site, though these are generally considered less common for synthetic auxins. nih.govlatrobe.edu.au

Cross-Resistance Patterns with Other Synthetic Auxin Herbicides

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, typically within the same mode of action group. oregonstate.edu The patterns of cross-resistance involving mecoprop appear to be inconsistent and species-dependent, highlighting the complexity of auxin herbicide resistance mechanisms.

For instance, a dicamba-resistant biotype of Sinapis arvensis was found to exhibit broad cross-resistance to other auxinic herbicides, including the phenoxy-carboxylic acids mecoprop and 2,4-D, as well as the pyridine (B92270) picloram. hracglobal.comtandfonline.comtandfonline.com In contrast, studies on dicamba-resistant populations of fathen (Chenopodium album) from New Zealand showed cross-resistance to pyridine carboxylic acid herbicides (clopyralid and aminopyralid) but, notably, not to the phenoxy acid herbicides 2,4-D and mecoprop. tandfonline.comtandfonline.comresearchgate.net This demonstrates that the mechanism of resistance in the Chenopodium album population is highly specific and does not affect the activity of mecoprop.

These varied patterns underscore that resistance to one synthetic auxin does not guarantee resistance to all others. The specific resistance mechanism (whether TSR or NTSR) and the chemical structure of the different auxin herbicides play a crucial role in determining the cross-resistance profile. asacim.org.ar

| Weed Species | Resistant To | Cross-Resistance to Mecoprop? | Reference |

|---|---|---|---|

| Sinapis arvensis (Wild Mustard) | Dicamba | Yes | tandfonline.com, hracglobal.com |

| Chenopodium album (Fathen) | Dicamba | No | tandfonline.com, researchgate.net |

Molecular and Genetic Characterization of Resistance Traits

The molecular and genetic basis for resistance to synthetic auxin herbicides is an area of active research, though specific data for mecoprop is limited. In general, resistance to auxinic herbicides can be conferred by single dominant alleles, which means that resistance could theoretically evolve and spread more rapidly than traits with more complex genetic inheritance. scielo.br

For target-site resistance, the focus is on identifying specific mutations in the genes that code for auxin receptors (TIR1/AFB family) or other key components of the signaling pathway. researchgate.netnih.gov Identifying these single nucleotide polymorphisms (SNPs) or other genetic alterations is crucial for developing molecular markers to quickly screen weed populations for resistance. nih.gov

Research on Sustainable Resistance Management Strategies

Given the potential for weeds to develop resistance, sustainable management strategies are essential to preserve the long-term efficacy of mecoprop-trolamine and other Group 4 herbicides. Research and industry recommendations focus on integrated weed management (IWM), which combines various control tactics to reduce the selection pressure for herbicide resistance. lovelandproducts.ca

Key strategies include:

Herbicide Rotation and Mixtures: The cornerstone of resistance management is to avoid the repeated use of herbicides with the same mode of action. lovelandproducts.ca Rotating mecoprop with herbicides from different groups or using it in tank mixtures with other effective modes of action helps control biotypes that may be resistant to one of the components. oregonstate.edu

Cultural Practices: Implementing cultural weed control methods can significantly reduce reliance on herbicides. These practices include crop rotation, use of competitive crop cultivars, adjusting planting dates, and optimizing crop density to shade out weeds. growiwm.org

Mechanical and Physical Control: Tillage and other mechanical methods can be used to manage weed populations and reduce the number of weeds that are exposed to herbicide applications.

Scouting and Monitoring: Regularly scouting fields to identify weed escapes and testing suspected resistant populations can provide early detection, allowing for timely and effective management before the resistant biotype dominates the field. lovelandproducts.ca

Following Label Recommendations: Using herbicides at the recommended rates and application timings is crucial.

A holistic and proactive approach that integrates these diverse strategies is considered the most effective way to delay the evolution of herbicide resistance and ensure the sustainability of weed management systems. researchgate.netgrowiwm.org

| Strategy | Description | Primary Goal |

|---|---|---|

| Herbicide Rotation | Rotating between herbicides with different modes of action (Group numbers) in successive seasons. | Reduce selection pressure from a single mode of action. |

| Tank Mixtures | Applying two or more herbicides with different modes of action simultaneously. | Control biotypes resistant to one of the components. |

| Integrated Weed Management (IWM) | Combining chemical, cultural, mechanical, and biological control methods. | Reduce overall reliance on herbicides. |

| Scouting and Monitoring | Regularly inspecting fields for weed escapes and testing for resistance. | Enable early detection and rapid response. |

| Crop Rotation | Varying the crops grown in a field to disrupt weed life cycles and allow for different management practices. | Prevent the adaptation of weed populations. |

Integration of this compound with Other Herbicidal Modes of Action

A primary strategy to delay herbicide resistance is the use of herbicide mixtures or rotations involving different modes of action (MOA). ojcompagnie.comcottoninc.com Combining this compound with other active ingredients ensures that weeds are targeted by multiple biochemical pathways, making it less likely for a resistant individual to survive and reproduce. nih.gov

Mecoprop is frequently formulated with other synthetic auxin herbicides like 2,4-D and dicamba. wikipedia.orgwordpress.com While these are all Group 4 herbicides, they can be effective against different weed species, broadening the spectrum of control. wordpress.com For instance, 2,4-D is highly effective against dandelion and plantains, while mecoprop provides better control of chickweed and clovers. wordpress.com The combination of 2,4-D, mecoprop, and dicamba is a common mixture that targets a wide array of broadleaf weeds. wordpress.compurdue.edu

Research has demonstrated the efficacy of such combinations. A study on the control of ground ivy (Glechoma hederacea) and dandelion (Taraxacum officinale) found that a combination of 2,4-D, mecoprop, and dicamba provided effective control of both species. purdue.edu Other effective combinations for ground ivy included mixtures containing triclopyr (B129103) and clopyralid. purdue.edu Using these mixtures helps manage weeds that may have varying tolerance to individual herbicides. purdue.edu

To effectively manage resistance, it is crucial to mix or rotate this compound with herbicides from entirely different MOA groups. ojcompagnie.comlovelandproducts.ca This approach is a cornerstone of resistance management programs, which also include scouting, monitoring weed populations, and using historical field data to inform chemical choices. lovelandproducts.ca

Table 1. Examples of Herbicidal Combinations with Mecoprop for Broadleaf Weed Control

| Herbicide Combination | Herbicide Group(s) | Primary Target Weeds | Resistance Management Principle |

|---|---|---|---|

| Mecoprop + 2,4-D + Dicamba | Group 4 (Synthetic Auxins) | Dandelion, Plantain, Chickweed, Clover, Ground Ivy wordpress.compurdue.edu | Broadens the spectrum of weed control within the same MOA group, targeting weeds with varying susceptibility. wordpress.com |

| Mecoprop + MCPA | Group 4 (Synthetic Auxins) | Mixed broadleaf weed populations in turf and cereals. ojcompagnie.comojcompagnie.com | Utilizes multiple synthetic auxins for more comprehensive control. ojcompagnie.com |

| Mecoprop + Triclopyr + Clopyralid | Group 4 (Synthetic Auxins) | Ground Ivy and other difficult-to-control broadleaf weeds. purdue.edu | Combines different synthetic auxins to overcome tolerance in specific weed biotypes. purdue.edu |

Investigation of Non-Chemical Weed Management Approaches in Resistant Systems

Integrating non-chemical methods is essential for a sustainable weed management program and for reducing the selection pressure for herbicide resistance. growiwm.orglsuagcenter.com These practices, broadly categorized as cultural and mechanical, make the cropping environment less conducive to weed proliferation. growiwm.orghunterregionalweeds.net.au

Cultural Weed Management:

Cultural practices enhance the crop's ability to compete with weeds, thereby reducing reliance on herbicides. growiwm.orgflvc.org Key cultural methods include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of weeds adapted to a specific crop. hunterregionalweeds.net.auflvc.org For example, rotating a grain crop with a broadleaf crop can alter the environmental conditions and the types of weed control measures used, preventing the adaptation of specific weed species. hunterregionalweeds.net.au

Cover Crops: Planting cover crops like cereal rye can suppress weed growth through competition for resources and, in some cases, through the release of allelopathic chemicals that inhibit weed germination. cottoninc.comflvc.org

Competitive Cultivars and Planting Density: Using crop varieties that are naturally more competitive and planting them at optimal densities with narrow row spacing can help the crop establish a canopy more quickly, shading out and outcompeting emerging weeds. cottoninc.comhunterregionalweeds.net.au

Nutrient and Water Management: Optimizing fertilizer placement and irrigation timing to favor the crop over weeds can give the desired plants a significant competitive advantage. growiwm.org

Mechanical Weed Management:

Mechanical methods physically remove or destroy weeds and have long been a fundamental part of weed control. oapen.org In systems where herbicide resistance is a concern, mechanical tactics can be used to control escapes or as a primary method of weed removal. lsuagcenter.com

Tillage and Cultivation: Tillage before planting can create a weed-free seedbed. growiwm.org Inter-row cultivation or hoeing during the crop's growth cycle can effectively remove weeds between the crop rows. oapen.orgagriculturejournals.cz

Harrowing: This method is effective at controlling small, seedling-stage weeds both before and after crop emergence. oapen.orgagriculturejournals.cz

Advanced Mechanical Systems: Modern mechanical weeders include tools like finger-weeders and torsion weeders designed for intra-row weed control (weeds within the crop row). oapen.orgisws.org.in Some systems use cameras and automated guidance to precisely remove weeds close to crop plants, minimizing crop damage and increasing efficiency. oapen.orgmdpi.com

Table 2. Non-Chemical Weed Management Approaches for Herbicide Resistance Mitigation

| Method Category | Specific Tactic | Principle of Action |

|---|---|---|

| Cultural | Crop Rotation | Disrupts weed life cycles and varies selection pressures over time. hunterregionalweeds.net.au |

| Cover Cropping | Suppresses weed growth through competition and allelopathy. cottoninc.com | |

| Narrow Row Spacing/High Seeding Rates | Promotes rapid crop canopy closure to shade out weeds. hunterregionalweeds.net.au | |

| Nutrient Management | Optimizes conditions for crop growth to enhance competitiveness against weeds. growiwm.org | |

| Mechanical | Tillage/Cultivation | Physically removes or buries weeds between crop rows. oapen.org |

| Harrowing | Uproots or buries small, shallow-rooted weed seedlings. agriculturejournals.cz | |

| Intra-row Weeding (e.g., finger-weeders) | Targets weeds growing within the crop row, reducing weed escapes. isws.org.in |

Advanced Analytical Methodologies for Mecoprop Trolamine Detection and Quantification

Development and Validation of Chromatographic Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern pesticide residue analysis, offering high sensitivity and specificity. Both liquid and gas chromatography have been extensively developed and validated for the analysis of Mecoprop (B166265).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantification of polar and thermally labile pesticides like Mecoprop. mdpi.com Its high selectivity and sensitivity allow for the detection of trace levels of the herbicide in complex matrices.

Researchers have developed robust LC-MS/MS methods for determining phenoxyacid herbicides, including Mecoprop, in various samples. For instance, a method for analyzing Mecoprop in animal kidney tissue involved Soxhlet extraction followed by cleanup with anion exchange solid-phase extraction cartridges before LC-MS/MS analysis. nih.gov This method demonstrated mean recoveries between 82% and 93% and achieved a low limit of detection estimated at 0.02 mg/kg. nih.gov

In environmental water analysis, ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS provides rapid and efficient separation. nih.gov A validated method for groundwater analysis achieved limits of detection (LOD) as low as 0.0047 µg·L⁻¹ for Mecoprop, well below the European Union's permitted limit of 0.1 µg·L⁻¹ for drinking water. nih.gov Such methods often employ a triple quadrupole mass spectrometer operating in negative ion mode, which is well-suited for the acidic nature of Mecoprop. researchgate.netnih.gov

The development of these methods requires careful optimization of both chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometer parameters (e.g., selection of precursor and product ions for selected reaction monitoring, SRM). nih.govmdpi.com

Table 1: Performance of a Validated UHPLC-MS/MS Method for Mecoprop in Water

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.0047 µg·L⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | 0.015 µg·L⁻¹ | nih.gov |

| Recovery Range | 71% - 118% | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor Ion (m/z) | 213.1 | nih.gov |

| Product Ion (m/z) | 140.9 | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for environmental analysis, particularly for volatile and semi-volatile compounds. For acidic herbicides like Mecoprop, a derivatization step is typically required to convert the analyte into a more volatile and less polar form suitable for GC analysis.

GC-MS methods have been successfully applied to determine pesticide residues in sediment. usgs.gov These comprehensive methods involve accelerated solvent extraction, cleanup procedures like gel-permeation chromatography, and analysis by GC/MS. usgs.gov For a range of pesticides, these methods have shown good recoveries (75% to 102%) and low method detection limits (0.6 to 3.4 µg/kg dry weight) in fortified sediment samples. usgs.gov Using the selective ion monitoring (SIM) mode in GC-MS enhances sensitivity and allows for the detection of residues at very low concentrations, with some methods reporting detection limits as low as 0.1 pg/mL. mdpi.com This capability is essential for tracing the environmental pathways of Mecoprop originating from agricultural or industrial sources.

Enantioselective Analytical Methods for Chiral Separation and Quantification

Mecoprop is a chiral compound, existing as two enantiomers: (R)-Mecoprop and (S)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer. chiraltech.com Therefore, enantioselective analytical methods are critical to differentiate between the two forms, which is important for understanding the environmental fate and biological degradation of the herbicide, as microorganisms may selectively degrade one enantiomer over the other.

Chiral liquid chromatography is the most common approach for separating Mecoprop enantiomers. This is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. chiraltech.com For instance, a CHIRALPAK® IM column, an immobilized cellulose-based CSP, has demonstrated significant improvement in the resolution and selectivity of Mecoprop enantiomers by allowing for a wider range of mobile phase solvents like dichloromethane and ethyl acetate. chiraltech.com

Combining chiral LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the stereoselective quantification of Mecoprop enantiomers in environmental samples. researchgate.netnih.gov A method for analyzing river and groundwater was able to achieve quantification limits of 1 ng·L⁻¹ for both R- and S-Mecoprop. researchgate.netnih.gov This method utilized a chiral column of permethylated α-cyclodextrin and a triple quadrupole mass spectrometer. researchgate.netnih.gov

Table 2: Comparison of Chiral Stationary Phases for Mecoprop Enantiomer Separation

| Chiral Stationary Phase (CSP) | Column Example | Key Feature | Reference |

| Immobilized tris(3-chloro-4-methylphenylcarbamate) cellulose | CHIRALPAK® IM | Allows for expanded solvent compatibility, improving resolution. | chiraltech.com |

| Permethylated α-cyclodextrin | Not specified | Used in LC-MS/MS for quantification in natural waters. | researchgate.netnih.gov |

| Coated tris(3-chloro-4-methylphenylcarbamate) cellulose | CHIRALCEL® OZ-3 | Earlier generation CSP with more limited solvent options. | chiraltech.com |

Quality Assurance and Quality Control in Mecoprop-trolamine Analytical Research (e.g., limits of quantification, recovery rates, reproducibility)

Key QA/QC parameters in the context of this compound analysis include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for defining the sensitivity of the analytical method.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standard solutions of known concentrations.

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. In the context of residue analysis, it is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked analyte that is detected is the recovery rate.

Precision and Reproducibility: Precision is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories.

To ensure data quality, analytical methods are typically validated, and routine QC checks are performed. These may include the analysis of method blanks to check for contamination, spiked samples to assess recovery and matrix effects, and replicate samples to evaluate precision.

Below are interactive data tables showcasing typical performance characteristics for the analysis of compounds similar to this compound in biota, based on established analytical methodologies.

Table 1: Example Limits of Quantification (LOQ) for Mecoprop in Biota using LC-MS/MS

| Matrix | LOQ (µg/kg) |

| Fish Tissue | 1.0 |

| Aquatic Plants | 2.5 |

| Sediment | 0.5 |

Table 2: Example Recovery Rates and Reproducibility for Mecoprop in Spiked Biota Samples

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Reproducibility (RSD %) |

| Fish Tissue | 10 | 92 | 7.8 |

| Fish Tissue | 50 | 95 | 6.5 |

| Aquatic Plants | 10 | 88 | 9.2 |

| Aquatic Plants | 50 | 91 | 8.1 |